N-mal-n-bis(peg4-amine)tfasalt
Overview
Description
“N-mal-n-bis(peg4-amine)tfasalt” is a branched PEG derivative with a terminal maleimide group and two terminal amino groups . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Synthesis Analysis
The synthesis of “N-mal-n-bis(peg4-amine)tfasalt” involves the reaction of the maleimide group with a thiol group to form a covalent bond . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc .Molecular Structure Analysis
The molecular formula of “N-mal-n-bis(peg4-amine)tfasalt” is C27H50N4O11 . It has a molecular weight of 606.7 g/mol . The structure includes a terminal maleimide group and two terminal amino groups .Chemical Reactions Analysis
The maleimide group in “N-mal-n-bis(peg4-amine)tfasalt” will react with a thiol group to form a covalent bond . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc .Physical And Chemical Properties Analysis
“N-mal-n-bis(peg4-amine)tfasalt” has a molecular weight of 606.7 g/mol . The compound should be stored at -20°C .Scientific Research Applications
“N-mal-n-bis(peg4-amine)tfasalt” is a non-cleavable linker for bio-conjugation . It contains a Maleimides group and a NH2/Amine group linked through a linear PEG chain .
The Maleimide group in “N-mal-n-bis(peg4-amine)tfasalt” will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc .
“N-mal-n-bis(peg4-amine)tfasalt” is a PEG linker containing a maleimide group and an amine group . Here are some potential applications based on its chemical properties:
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Bioconjugation : The maleimide group in “N-mal-n-bis(peg4-amine)tfasalt” will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This can be used in the field of biochemistry for the purpose of attaching two molecules together.
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Drug Delivery : The hydrophilic PEG spacer increases solubility in aqueous media . This property can be utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
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Chemical Synthesis : The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This can be used in chemical synthesis for the formation of amides, imines, and other types of compounds.
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Protein Labeling : The maleimide group can react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This can be used in protein labeling to attach a label (like a fluorescent dye or a radioactive isotope) to a protein.
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Click Chemistry : Similar to the DBCO group, the maleimide group can react with a thiol group to form a covalent bond . This can be used in click chemistry, a type of chemical synthesis that is widely used in biochemistry and materials science.
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PEGylation : The presence of a PEG chain in “N-mal-n-bis(peg4-amine)tfasalt” can be used for PEGylation, a process of attaching polyethylene glycol (PEG) to molecules and macrostructures, like a protein, which can improve the safety and efficiency of many therapeutic agents .
“N-mal-n-bis(peg4-amine)tfasalt” is a PEG linker containing a maleimide group and an amine group . Here are some potential applications based on its chemical properties:
-
Bioconjugation : The maleimide group in “N-mal-n-bis(peg4-amine)tfasalt” will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This can be used in the field of biochemistry for the purpose of attaching two molecules together.
-
Drug Delivery : The hydrophilic PEG spacer increases solubility in aqueous media . This property can be utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
-
Chemical Synthesis : The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This can be used in chemical synthesis for the formation of amides, imines, and other types of compounds.
-
Protein Labeling : The maleimide group can react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This can be used in protein labeling to attach a label (like a fluorescent dye or a radioactive isotope) to a protein.
-
Click Chemistry : Similar to the DBCO group, the maleimide group can react with a thiol group to form a covalent bond . This can be used in click chemistry, a type of chemical synthesis that is widely used in biochemistry and materials science.
-
PEGylation : The presence of a PEG chain in “N-mal-n-bis(peg4-amine)tfasalt” can be used for PEGylation, a process of attaching polyethylene glycol (PEG) to molecules and macrostructures, like a protein, which can improve the safety and efficiency of many therapeutic agents .
properties
IUPAC Name |
N,N-bis[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N4O11.C2HF3O2/c28-4-9-35-13-17-39-21-23-41-19-15-37-11-7-30(25(32)3-6-31-26(33)1-2-27(31)34)8-12-38-16-20-42-24-22-40-18-14-36-10-5-29;3-2(4,5)1(6)7/h1-2H,3-24,28-29H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWGVVGCWYBBFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCOCCOCCN)CCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51F3N4O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Mal-N-bis(PEG4-amine) TFA salt |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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